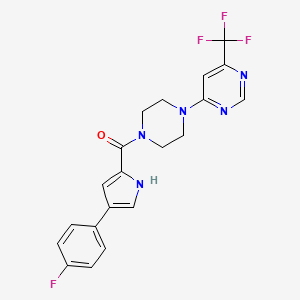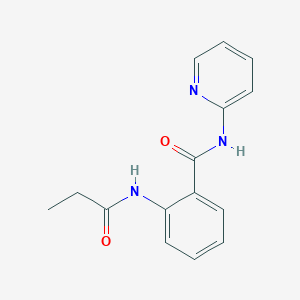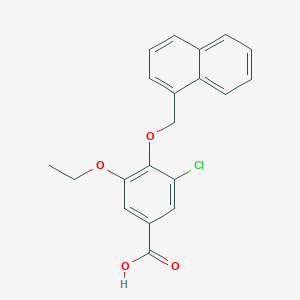
2-(2-((6-(4-Fluorophenyl)pyridazin-3-yl)oxy)ethyl)isoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-((6-(4-Fluorophenyl)pyridazin-3-yl)oxy)ethyl)isoindoline-1,3-dione is a complex organic compound characterized by its unique structure, which includes an isoindoline-1,3-dione core and a pyridazinyl group substituted with a fluorophenyl moiety.
Mécanisme D'action
Target of Action
It is known that isoindoline-1,3-dione heterocycles and pyridazinone derivatives have been utilized in medicinal chemistry against a range of biological targets .
Mode of Action
It is known that various pyridazine and pyridazinone derivatives have shown a wide range of pharmacological activities .
Biochemical Pathways
It is known that various pyridazine and pyridazinone derivatives have been demonstrated to possess a wide range of biological properties .
Action Environment
The review underscores the need for sustainable and environmentally friendly synthetic approaches in this field .
Analyse Biochimique
Biochemical Properties
It is known that these compounds derived from analogs of important biogenic amines were tested in silico (on the human dopamine receptor D2) to predict their affinities and some pharmacokinetic parameters .
Cellular Effects
There was significantly greater loss of cell viability as the concentration of a similar compound increased; viable cells were 35% in Raji cells treated with 0.5 μg/mL of the compound versus 18% in Raji cells exposed to 1 μg/mL for 48 hours .
Molecular Mechanism
In silico analysis suggests that similar isoindolines have the best properties as ligands of the dopamine receptor D2, interacting with the main amino acid residues at its allosteric binding site .
Temporal Effects in Laboratory Settings
The inter-comparison between the two periods of incubation-time (48 hours and 72 hours) showed greater cell death in the longer incubation-time for a similar compound .
Dosage Effects in Animal Models
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((6-(4-Fluorophenyl)pyridazin-3-yl)oxy)ethyl)isoindoline-1,3-dione typically involves a multi-step process. One common method starts with the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-purity reagents, controlled reaction temperatures, and advanced purification techniques such as preparative thin-layer chromatography (TLC) on silica gel .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-((6-(4-Fluorophenyl)pyridazin-3-yl)oxy)ethyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its reactivity.
Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents .
Applications De Recherche Scientifique
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoindoline-1,3-dione derivatives: These compounds share the isoindoline-1,3-dione core but differ in their substituents, leading to variations in their chemical and biological properties.
Pyridazinyl derivatives:
Uniqueness
What sets 2-(2-((6-(4-Fluorophenyl)pyridazin-3-yl)oxy)ethyl)isoindoline-1,3-dione apart is its combination of the isoindoline-1,3-dione core with a fluorophenyl-substituted pyridazinyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Propriétés
IUPAC Name |
2-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O3/c21-14-7-5-13(6-8-14)17-9-10-18(23-22-17)27-12-11-24-19(25)15-3-1-2-4-16(15)20(24)26/h1-10H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJODGKNQNIHGLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC3=NN=C(C=C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-bromophenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]propanamide](/img/structure/B2741230.png)

![methyl 2-[(2Z)-4-fluoro-2-[(4-methoxybenzoyl)imino]-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2741236.png)
![2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/new.no-structure.jpg)


![2-[(2-Hydroxycyclobutyl)amino]pyridine-3-carbonitrile](/img/structure/B2741242.png)

![(1-(4-chlorophenyl)cyclopentyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2741245.png)



![5-[(4-Chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B2741250.png)
